Superior Potency Against Wild-Type TRK Kinases: Emzeltrectinib vs. First-Generation Inhibitors
Emzeltrectinib demonstrates sub-nanomolar potency against all three TRK isoforms, with an IC50 <1 nM for TrkB [1]. This is substantially more potent than first-generation inhibitors: entrectinib exhibits IC50 values of 2 nM (TrkA), 0.1 nM (TrkB), and 0.1 nM (TrkC), while larotrectinib shows IC50 values of 9 nM (TrkA), 4 nM (TrkB), and 4 nM (TrkC) [2].
| Evidence Dimension | In vitro kinase inhibition (IC50) |
|---|---|
| Target Compound Data | TrkB IC50 < 1 nM |
| Comparator Or Baseline | Entrectinib: TrkA 2 nM, TrkB 0.1 nM, TrkC 0.1 nM; Larotrectinib: TrkA 9 nM, TrkB 4 nM, TrkC 4 nM |
| Quantified Difference | Emzeltrectinib IC50 < 1 nM vs. entrectinib TrkB 0.1 nM and larotrectinib TrkB 4 nM |
| Conditions | Biochemical kinase assay |
Why This Matters
Higher intrinsic potency may translate to lower effective doses and a potentially wider therapeutic window.
- [1] GuidetoPharmacology. Emzeltrectinib ligand activity chart. IUPHAR/BPS Guide to Pharmacology. Accessed 2026. View Source
- [2] PMC7046581. Table 5: IC50 (nM) values for TRK inhibitors. Accessed 2026. View Source
